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Compound of Interest

Compound Name: 2-Oxo Ticlopidine-d4

Cat. No.: B12418379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Oxo Ticlopidine-d4 is the deuterated analog of 2-Oxo Ticlopidine, a key intermediate in the

metabolic activation of the antiplatelet drug Ticlopidine. Ticlopidine is a thienopyridine prodrug

that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets,

thereby preventing platelet aggregation. The incorporation of deuterium atoms in 2-Oxo
Ticlopidine-d4 makes it a valuable tool in pharmacokinetic and metabolic studies, serving as

an internal standard for mass spectrometry-based quantification of the non-deuterated

metabolite. This guide provides a comprehensive overview of 2-Oxo Ticlopidine-d4, including

its chemical properties, metabolic pathway, and relevant experimental protocols.

Chemical and Physical Properties
The following table summarizes the key quantitative data for 2-Oxo Ticlopidine-d4 and its

non-deuterated counterpart.
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Property 2-Oxo Ticlopidine-d4 2-Oxo Ticlopidine

Chemical Name

5-[(2-

Chlorophenyl)methyl]-5,6,7,7a-

tetrahydro-thieno[3,2-c]pyridin-

2(4H)-one-d4

5-[(2-

chlorophenyl)methyl]-3,4,6,7-

tetrahydrothieno[3,2-c]pyridin-

2-one

CAS Number 1276575-37-1 83427-55-8 (HCl salt)[1][2]

Molecular Formula C₁₄H₁₀D₄ClNOS C₁₄H₁₄ClNOS

Molecular Weight 283.81 g/mol 279.8 g/mol

Metabolic Pathway of Ticlopidine
Ticlopidine is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. The

metabolic activation is a two-step process involving cytochrome P450 (CYP) enzymes, with 2-

Oxo Ticlopidine as a crucial intermediate.

The metabolic activation of Ticlopidine begins with its conversion to 2-Oxo Ticlopidine. This

reaction is primarily catalyzed by CYP2C19, CYP2B6, and CYP1A2. Subsequently, 2-Oxo

Ticlopidine is further metabolized to the active thiol metabolite. This second step is mediated by

several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, as

well as serum paraoxonase/arylesterase 1.

Step 1: Oxidation Step 2: Thiolactone Ring Opening

Ticlopidine
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2-Oxo Ticlopidine
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Metabolic activation of Ticlopidine.

Mechanism of Action: P2Y12 Receptor Signaling
Pathway
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The active thiol metabolite of Ticlopidine irreversibly binds to the P2Y12 receptor on the surface

of platelets. This receptor is a G protein-coupled receptor (GPCR) that, when activated by

adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation.

By blocking the P2Y12 receptor, the active metabolite of Ticlopidine prevents ADP from binding

and initiating the downstream signaling events. This leads to the inhibition of the Gαi protein,

which in turn prevents the inhibition of adenylyl cyclase. As a result, intracellular cyclic

adenosine monophosphate (cAMP) levels remain elevated, leading to the activation of protein

kinase A (PKA). PKA activation ultimately inhibits platelet activation and aggregation.
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Inhibition of platelet aggregation via P2Y12 receptor blockade.
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Experimental Protocols
Synthesis of 2-Oxo Ticlopidine-d4
A general approach for the synthesis of 2-Oxo Ticlopidine-d4 can be adapted from the known

synthesis of Ticlopidine and its metabolites. The synthesis would likely involve the following key

steps:

Synthesis of a deuterated precursor: A deuterated version of a key intermediate, such as

4,5,6,7-tetrahydrothieno[3,2-c]pyridine, would be synthesized. Deuterium atoms can be

introduced at specific positions using appropriate deuterated reagents and reaction

conditions.

N-alkylation: The deuterated intermediate would then be reacted with 2-chlorobenzyl chloride

to introduce the chlorobenzyl group, yielding Ticlopidine-d4.

Oxidation: The resulting Ticlopidine-d4 would be subjected to an oxidation reaction to

introduce the keto group at the 2-position of the thiophene ring, yielding 2-Oxo Ticlopidine-
d4. This oxidation can be achieved using various oxidizing agents, and the reaction

conditions would need to be optimized to ensure selective oxidation without degradation of

the molecule.

Purification: The final product would be purified using chromatographic techniques such as

high-performance liquid chromatography (HPLC) to ensure high purity.

Quantification of 2-Oxo Ticlopidine in Biological
Matrices using LC-MS/MS
This protocol outlines a general procedure for the quantification of 2-Oxo Ticlopidine in plasma

samples using 2-Oxo Ticlopidine-d4 as an internal standard.

1. Sample Preparation:

To a 100 µL aliquot of plasma, add 10 µL of a known concentration of 2-Oxo Ticlopidine-d4
internal standard solution.

Perform a protein precipitation step by adding 300 µL of acetonitrile.
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Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the

precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1%

formic acid in acetonitrile (B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

2-Oxo Ticlopidine: Monitor the transition of the precursor ion (m/z) to a specific product

ion.

2-Oxo Ticlopidine-d4: Monitor the transition of the deuterated precursor ion (m/z) to its

corresponding product ion. The exact m/z values will depend on the specific

fragmentation pattern of the molecules.

Data Analysis: Quantify the amount of 2-Oxo Ticlopidine in the sample by comparing the

peak area ratio of the analyte to the internal standard against a calibration curve prepared
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with known concentrations of the non-deuterated standard.

The following diagram illustrates the general workflow for this analytical method.
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Workflow for the quantification of 2-Oxo Ticlopidine.

Conclusion
2-Oxo Ticlopidine-d4 is an indispensable tool for researchers and drug development

professionals working with Ticlopidine and other thienopyridine antiplatelet agents. Its use as

an internal standard allows for accurate and precise quantification of the key metabolic

intermediate, 2-Oxo Ticlopidine, in complex biological matrices. Understanding the metabolic

pathway and the mechanism of action of Ticlopidine is crucial for interpreting pharmacokinetic

and pharmacodynamic data and for the development of safer and more effective antiplatelet

therapies. The experimental protocols outlined in this guide provide a foundation for the

synthesis and analysis of this important labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12418379?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

